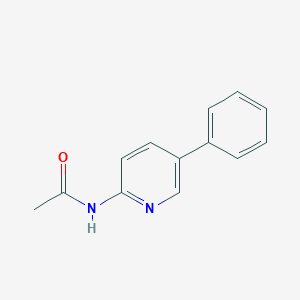

N-(5-phenylpyridin-2-yl)acetamide

Overview

Description

N-(5-phenylpyridin-2-yl)acetamide, also known as 5-phenyl-2-pyridinecarboxamide, is a compound belonging to the family of heterocyclic compounds, which are compounds containing a ring structure composed of atoms of at least two different elements. It is a white crystalline solid with a melting point of 158-160°C and a boiling point of 332-334°C. It is a weak base, with a pKa of 9.5. It is soluble in water and polar organic solvents, and is relatively stable in air.

Scientific Research Applications

Chemical Synthesis

“N-(5-phenylpyridin-2-yl)acetamide” is used in chemical synthesis . It is available for purchase for research use and can be used in the synthesis of various other compounds .

Quantum Chemical Studies

This compound has been the subject of experimental and theoretical quantum chemical studies . These studies involve characterizing the compound using various techniques such as elemental analyses, FT-IR, UV–Vis., ESR, 1H-NMR, and thermal analysis .

Ligand for Metal Complexes

“N-(5-phenylpyridin-2-yl)acetamide” can act as a ligand for metal complexes . In one study, it was shown to be a tridentate ligand with three coordinate bonds in a copper(II) complex .

Biological Activity

The copper(II) complex of “N-(5-phenylpyridin-2-yl)acetamide” has been evaluated for its antibacterial activity against two bacterial species, namely Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . It has also been screened for antifungal activity against two species (Condida albicans and Aspergillus flavus) .

Molecular Docking Studies

Molecular docking studies have been conducted with “N-(5-phenylpyridin-2-yl)acetamide” and the insulin-like growth factor 1 receptor (IGF-1R) . These studies can provide insights into the potential therapeutic applications of this compound.

Pharmaceutical Applications

The preparation of new copper complexes and investigation of their biological activities for pharmaceutical applications is one of the most dynamic fields . Copper(II) complexes have been found to be more potent than their parent ligands in biological activity .

Mechanism of Action

Target of Action

N-(5-phenylpyridin-2-yl)acetamide, also known as N-ACETYL-2-AMINO-5-PHENYLPYRIDINE, primarily targets Src signaling and tubulin polymerization . Src is a family of non-receptor tyrosine kinases involved in cell growth, proliferation, migration, and survival . Tubulin polymerization is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound inhibits the polymerization of purified tubulin in vitro, leading to the arrest of the cell cycle at the G2/M phase . It also binds to the kinase catalytic domain of the Src protein, reducing the phosphorylation of Src . This dual mechanism of action disrupts both the structural integrity and signaling pathways within the cell .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting various cellular processes, including cell division and intracellular transport . The reduction in Src phosphorylation impacts multiple signaling pathways involved in cell proliferation, survival, and migration .

Result of Action

The compound has been shown to efficiently suppress the proliferation of various cancer cell lines, including MDA-MB-231, H446, SKOV-3, HepG2, and HT29 . It has a particularly potent effect on small-cell lung cancer (SCLC) cells, with IC50 values as low as 5 nM . In a xenograft model of H446 small-cell lung cancer, the compound significantly reduced tumor volume without obvious toxicity .

properties

IUPAC Name |

N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKKQSINSXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-phenylpyridin-2-yl)acetamide | |

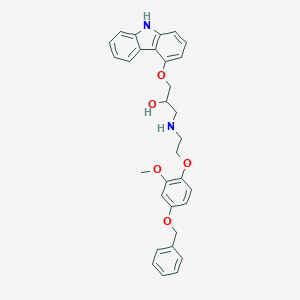

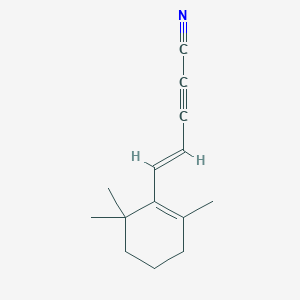

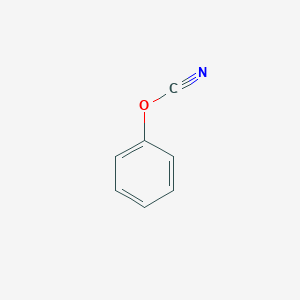

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

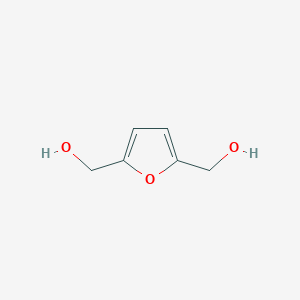

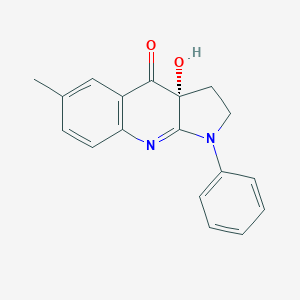

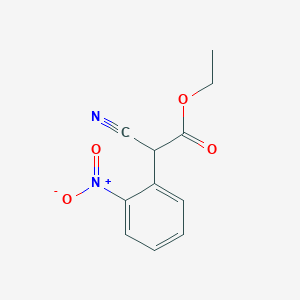

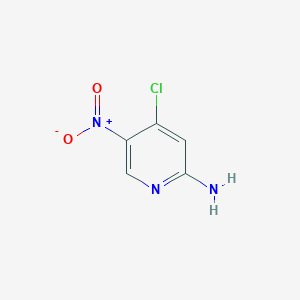

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)